Uracil C-13, 2-

Descripción general

Descripción

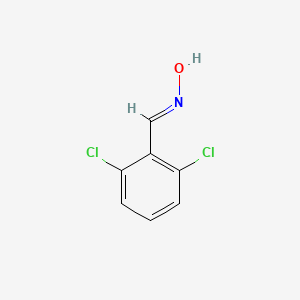

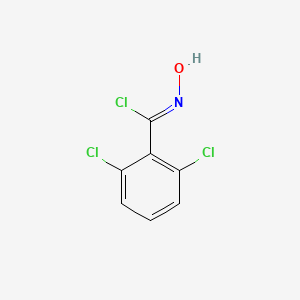

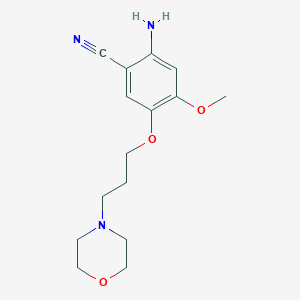

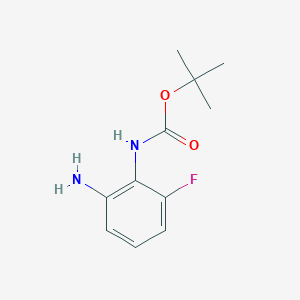

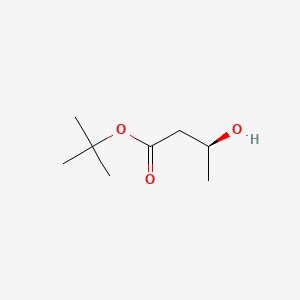

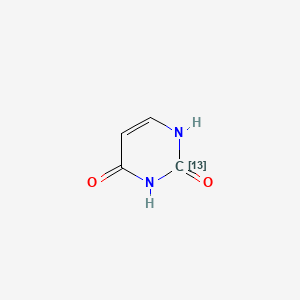

Uracilo C-13 es una forma marcada de uracilo, un derivado de pirimidina que se encuentra en la naturaleza. El uracilo es una de las cuatro bases nitrogenadas en el ácido nucleico ARN, donde se une a la adenina mediante dos enlaces de hidrógeno. En el ADN, el uracilo es reemplazado por la timina. La etiqueta “C-13” indica que el átomo de carbono en la posición 2 de la molécula de uracilo es el isótopo carbono-13, que es un isótopo estable utilizado en varios estudios científicos .

Aplicaciones Científicas De Investigación

Uracil C-13 has a wide range of applications in scientific research:

Chemistry: Used as a tracer in nuclear magnetic resonance (NMR) spectroscopy to study molecular structures and dynamics.

Biology: Employed in metabolic studies to trace the incorporation of uracil into RNA and DNA.

Medicine: Utilized in diagnostic tests, such as breath tests, to study metabolic disorders and gastrointestinal diseases.

Industry: Applied in the development of pharmaceuticals and as a standard in analytical chemistry .

Safety and Hazards

Direcciones Futuras

Uracil C-13, 2- is under investigation in clinical trials . The pharmacokinetics of uracil differs significantly between subjects with a normal DPD activity and those with a deficient DPD status . This suggests that the AUC and Cmax of uracil can be useful as a diagnostic tool to differentiate patients with regard to DPD status .

Mecanismo De Acción

El mecanismo de acción del uracilo C-13 implica su incorporación en los ácidos nucleicos. En el ARN, el uracilo se empareja con la adenina, mientras que en el ADN, es reemplazado por la timina. La etiqueta de carbono-13 permite a los investigadores rastrear el comportamiento y las interacciones de la molécula dentro de los sistemas biológicos. Este etiquetado proporciona información sobre las vías metabólicas y los efectos de varios tratamientos en la síntesis de ácidos nucleicos .

Compuestos Similares:

Timina: Una forma metilada de uracilo que se encuentra en el ADN.

Citosina: Otra base de pirimidina que se encuentra tanto en el ADN como en el ARN.

5-Fluorouracilo: Un derivado fluorado de uracilo que se utiliza como fármaco anticancerígeno .

Singularidad del Uracilo C-13: El uracilo C-13 es único debido a su etiquetado de carbono-13, lo que lo convierte en una herramienta valiosa en aplicaciones de investigación. La etiqueta de isótopo estable permite un seguimiento y análisis precisos de los procesos metabólicos, lo que lo distingue de otros derivados de uracilo .

Análisis Bioquímico

Biochemical Properties

Uracil C-13, 2- plays a crucial role in biochemical reactions, particularly in the synthesis and repair of nucleic acids. It interacts with several enzymes, including uracil-DNA glycosylase, which recognizes and excises uracil from DNA, initiating the base excision repair pathway . This interaction is essential for maintaining the integrity of genetic information by preventing mutations caused by the presence of uracil in DNA. Additionally, Uracil C-13, 2- is involved in the pyrimidine salvage pathway, where it is recycled to form nucleotides through phosphoribosyltransferase reactions .

Cellular Effects

Uracil C-13, 2- influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. In RNA, uracil pairs with adenine during transcription, replacing thymine in DNA. This substitution can affect the stability and efficiency of DNA replication . Uracil C-13, 2- also plays a role in the regulation of carbohydrate metabolism by acting as a component of several coenzymes . These coenzymes participate in various metabolic pathways, influencing cellular energy production and overall cell function.

Molecular Mechanism

The molecular mechanism of Uracil C-13, 2- involves its incorporation into RNA and DNA, where it pairs with adenine through hydrogen bonding . In the base excision repair pathway, uracil-DNA glycosylase recognizes and excises uracil from DNA, leaving an abasic site that is subsequently processed by other enzymes to restore the DNA sequence . This mechanism is crucial for preventing mutations and maintaining genomic stability. Additionally, the methylation of uracil produces thymine, which further enhances DNA stability and replication efficiency .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Uracil C-13, 2- can change over time due to its stability and degradation. Studies have shown that uracil can be quantitatively determined in DNA using real-time PCR, which allows for the assessment of DNA damage and repair processes . The stability of Uracil C-13, 2- in various experimental conditions is essential for accurate biochemical analysis and long-term studies of cellular function.

Dosage Effects in Animal Models

The effects of Uracil C-13, 2- vary with different dosages in animal models. High levels of uracil in DNA have been observed to be well-tolerated in certain organisms, such as Drosophila melanogaster, where it does not significantly affect development . The accumulation of uracil in DNA can lead to developmental perturbations and lethality at specific stages, indicating a dosage-dependent effect on cellular processes and organismal development .

Metabolic Pathways

Uracil C-13, 2- is involved in several metabolic pathways, including the pyrimidine salvage pathway and the degradation of uracil to produce β-alanine, carbon dioxide, and ammonia . These pathways are essential for maintaining nucleotide pools and supporting cellular functions such as DNA and RNA synthesis, cell signaling, and energy production . The interaction of Uracil C-13, 2- with enzymes and cofactors in these pathways influences metabolic flux and metabolite levels, impacting overall cellular metabolism.

Transport and Distribution

The transport and distribution of Uracil C-13, 2- within cells and tissues involve specific transporters and binding proteins. In Escherichia coli, the uracil transporter UraA facilitates the uptake of uracil through a proton symport mechanism . This transporter is essential for the efficient transport of uracil into cells, where it can participate in various biochemical reactions. The distribution of Uracil C-13, 2- within tissues and its localization in specific cellular compartments are influenced by these transport mechanisms.

Subcellular Localization

Uracil C-13, 2- is localized in various subcellular compartments, including the nucleus and mitochondria. The nuclear form of uracil-DNA glycosylase contains a complex nuclear localization signal, while the mitochondrial form has a strong classical mitochondrial localization signal . These targeting signals direct Uracil C-13, 2- to specific compartments, where it can exert its effects on DNA repair, gene expression, and cellular metabolism. The subcellular localization of Uracil C-13, 2- is crucial for its activity and function in maintaining genomic stability and supporting cellular processes.

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: La síntesis de uracilo C-13 típicamente implica la incorporación de carbono-13 en la molécula de uracilo. Un método común es la reacción de dióxido de carbono marcado con amoníaco y cianoacetileno en condiciones controladas para formar uracilo C-13. La reacción se lleva a cabo en un solvente como agua o dimetilsulfóxido (DMSO) a temperaturas elevadas .

Métodos de Producción Industrial: La producción industrial de uracilo C-13 implica la síntesis a gran escala utilizando métodos similares pero optimizados para mayores rendimientos y pureza. El proceso incluye el uso de precursores marcados y técnicas avanzadas de purificación como la cromatografía para aislar el uracilo marcado .

Análisis De Reacciones Químicas

Tipos de Reacciones: El uracilo C-13 experimenta diversas reacciones químicas, que incluyen:

Oxidación: El uracilo se puede oxidar para formar derivados de ácido barbitúrico.

Reducción: La reducción del uracilo puede conducir a la formación de dihidrouracilo.

Sustitución: El uracilo puede sufrir reacciones de sustitución, como la halogenación, para formar derivados de uracilo halogenados.

Reactivos y Condiciones Comunes:

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y peróxido de hidrógeno.

Reducción: Se utilizan agentes reductores como el borohidruro de sodio.

Sustitución: Las reacciones de halogenación a menudo utilizan reactivos como bromo o cloro en presencia de catalizadores.

Productos Principales:

Oxidación: Derivados de ácido barbitúrico.

Reducción: Dihidrouracilo.

Sustitución: Derivados de uracilo halogenados.

4. Aplicaciones en Investigación Científica

El uracilo C-13 tiene una amplia gama de aplicaciones en la investigación científica:

Química: Se utiliza como trazador en la espectroscopia de resonancia magnética nuclear (RMN) para estudiar estructuras moleculares y dinámicas.

Biología: Se emplea en estudios metabólicos para rastrear la incorporación de uracilo en el ARN y el ADN.

Medicina: Se utiliza en pruebas de diagnóstico, como las pruebas de aliento, para estudiar trastornos metabólicos y enfermedades gastrointestinales.

Industria: Se aplica en el desarrollo de productos farmacéuticos y como estándar en química analítica .

Comparación Con Compuestos Similares

Thymine: A methylated form of uracil found in DNA.

Cytosine: Another pyrimidine base found in both DNA and RNA.

5-Fluorouracil: A fluorinated derivative of uracil used as an anticancer drug .

Uniqueness of Uracil C-13: Uracil C-13 is unique due to its carbon-13 labeling, which makes it a valuable tool in research applications. The stable isotope label allows for precise tracking and analysis of metabolic processes, making it distinct from other uracil derivatives .

Propiedades

IUPAC Name |

(213C)1H-pyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4N2O2/c7-3-1-2-5-4(8)6-3/h1-2H,(H2,5,6,7,8)/i4+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISAKRJDGNUQOIC-AZXPZELESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC(=O)NC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CN[13C](=O)NC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70189336 | |

| Record name | Uracil C-13, 2- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70189336 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

113.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35803-45-3 | |

| Record name | Uracil C-13, 2- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035803453 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Uracil C-13 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB16345 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Uracil C-13, 2- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70189336 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | URACIL 2C-13 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OZF8J4VAIK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: The research mentions using isotopically labeled Uracil, particularly Uracil C-13, 2-, for Tandem Mass Spectrometry Experiments (MS/MS). What specific information does the use of Uracil C-13, 2- provide about the fragmentation pathways of protonated Uracil?

A1: Utilizing Uracil C-13, 2- in MS/MS experiments allows researchers to track the fate of specific atoms during fragmentation. By observing the mass shifts in the fragment ions compared to unlabeled Uracil, they can definitively determine which parts of the molecule are lost or retained in each fragmentation pathway. For example, the loss of a neutral fragment with a mass of 27 in the unlabeled Uracil would correspond to a loss of a mass of 28 in Uracil C-13, 2- if the C-2 carbon is retained in the charged fragment. This level of detail is crucial for confidently mapping out the fragmentation mechanisms of protonated Uracil. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.